molecular formula C28H25ClN4 B15109246 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15109246
M. Wt: 453.0 g/mol
InChI Key: KREKWOOMBYXORK-UHFFFAOYSA-N
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Description

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including benzyl, chloro, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphopantetheine adenylyltransferase (CoaD), an enzyme involved in bacterial metabolism . By binding to this enzyme, the compound disrupts essential metabolic processes, leading to antibacterial effects.

Comparison with Similar Compounds

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C28H25ClN4

Molecular Weight

453.0 g/mol

IUPAC Name

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C28H25ClN4/c1-18-14-15-23(17-25(18)29)31-27-24(16-21-10-6-4-7-11-21)19(2)30-28-26(20(3)32-33(27)28)22-12-8-5-9-13-22/h4-15,17,31H,16H2,1-3H3

InChI Key

KREKWOOMBYXORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)Cl

Origin of Product

United States

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